molecular formula C23H17N5O3S B5314734 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 335215-71-9

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B5314734
CAS No.: 335215-71-9
M. Wt: 443.5 g/mol
InChI Key: MKYLSMIUVLZVOY-UHFFFAOYSA-N
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Description

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amidines, under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts or reducing agents like tin chloride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), tin chloride (SnCl2)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Functionalized aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrophenyl group and triazine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide: Lacks the nitrophenyl group, which may affect its chemical properties and applications.

    N-(4-Nitrophenyl)acetamide:

Uniqueness

The combination of the triazine ring, thioether linkage, and nitrophenyl group in 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide makes it unique compared to other similar compounds

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O3S/c29-20(24-18-11-13-19(14-12-18)28(30)31)15-32-23-25-21(16-7-3-1-4-8-16)22(26-27-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYLSMIUVLZVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335215-71-9
Record name 2-((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)-N-(4-NITROPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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